molecular formula C14H17NO2 B116106 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione CAS No. 144128-70-1

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Cat. No.: B116106
CAS No.: 144128-70-1
M. Wt: 231.29 g/mol
InChI Key: WANNTJAQMZXABU-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione is a chemical compound with the molecular formula C14H17NO2 It is known for its unique structure, which includes a cyclohexane ring substituted with a dimethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione typically involves the reaction of 4-(Dimethylamino)benzaldehyde with cyclohexane-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexane-1,3-dione moiety can undergo keto-enol tautomerism, influencing its reactivity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylcyclohexane-1,3-Dione
  • 5-(4-Fluorophenyl)-1,3-Cyclohexanedione
  • 5-(3,4-Methylenedioxyphenyl)-1,3-Cyclohexanedione

Uniqueness

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNTJAQMZXABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352602
Record name 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-70-1
Record name 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144128-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-(Dimethylamino)phenyl)-1,3-cyclohexanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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